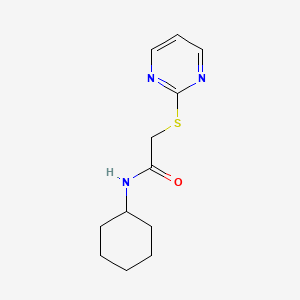

N-cyclohexyl-2-(2-pyrimidinylthio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-cyclohexyl-2-(2-pyrimidinylthio)acetamide often involves the use of cyanoacetamides as starting materials. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, a compound class related to N-cyclohexyl-2-(2-pyrimidinylthio)acetamide, has been described using chiral amino acids, leading to the formation of compounds capable of adopting specific conformations (Costello et al., 1991). Additionally, the synthesis of substituted 1,3-cyclohexadienes, closely related to the subject compound, has been reported through the Michael reaction (Dyachenko et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to N-cyclohexyl-2-(2-pyrimidinylthio)acetamide often features a pyridine ring and various substitutions that influence their overall conformation and properties. For example, in a closely related compound, the acetamido fragment was found nearly coplanar with the pyridyl ring, influencing the compound's overall molecular geometry (Mague et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often lead to the formation of new derivatives with diverse properties. For instance, the reaction of cyanoacetamides with various reagents has been shown to yield novel pyrido[1,2-a]thieno[3,2-e]pyrimidine derivatives, demonstrating the versatility of these compounds in chemical synthesis (Behbehani et al., 2012).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research has shown that derivatives of pyrimidinone and oxazinone, which can be synthesized using precursors related to N-cyclohexyl-2-(2-pyrimidinylthio)acetamide, exhibit significant antimicrobial properties. These derivatives have been tested against a range of bacterial and fungal strains, showing comparable activity to standard antibiotics like streptomycin and fusidic acid (Hossan et al., 2012). Such findings highlight the potential of N-cyclohexyl-2-(2-pyrimidinylthio)acetamide derivatives in developing new antimicrobial agents.

Synthetic Chemistry and Drug Development

In synthetic chemistry, N-cyclohexyl-2-(2-pyrimidinylthio)acetamide serves as a versatile precursor for creating a variety of heterocyclic compounds. This includes the development of compounds with potential as insecticides, showcasing the chemical's role in creating innovative solutions for pest control (Fadda et al., 2017). Moreover, the synthesis of novel thiazole, pyridone, and bispyridone derivatives from N-cyclohexyl-2-cyanoacetamide, a closely related compound, has been explored for their antimicrobial activity, further emphasizing the importance of such chemical structures in pharmaceutical research (Ali et al., 2010).

Novel Pharmaceutical Agents

The chemical framework of N-cyclohexyl-2-(2-pyrimidinylthio)acetamide and its derivatives has been instrumental in the discovery and evaluation of new pharmaceutical agents. For instance, compounds synthesized from related precursors have shown promise as regulators of cytokine production, offering potential therapeutic avenues for treating conditions such as septic shock and inflammatory diseases (Fukuda et al., 2000). This underscores the compound's relevance in developing drugs with immunomodulatory effects.

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-pyrimidin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3OS/c16-11(15-10-5-2-1-3-6-10)9-17-12-13-7-4-8-14-12/h4,7-8,10H,1-3,5-6,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPDWUAPEJXIHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(pyrimidin-2-ylsulfanyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)

![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)

![8,8'-[1,2-phenylenebis(oxy-2,1-ethanediyloxy)]diquinoline](/img/structure/B5551662.png)

![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)

![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)